

Industrial Applications of Amidase in Chemical Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: Amidase

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Amidases (acylamide amidohydrolases, EC 3.5.1.4) are a versatile class of hydrolase enzymes that catalyze the cleavage of non-peptide carbon-nitrogen bonds in amides to produce a carboxylic acid and ammonia or an amine.[1][2] Their high stereoselectivity, regioselectivity, and ability to function under mild reaction conditions have positioned them as powerful biocatalysts in industrial chemical synthesis.[3] This document provides detailed application notes and experimental protocols for the use of **amidases** in key industrial processes, including the synthesis of commodity chemicals and chiral intermediates for the pharmaceutical industry.

Production of Commodity Chemicals

Amidases are employed in the large-scale synthesis of valuable commodity chemicals, offering a greener and more efficient alternative to traditional chemical methods.

Acrylic Acid Synthesis

Acrylic acid is a key monomer used in the production of superabsorbent polymers, adhesives, and coatings.[1] The biocatalytic production of acrylic acid from acrylamide using **amidase** from *Rhodococcus* species avoids the harsh conditions and byproducts associated with chemical hydrolysis.[4][5]

Quantitative Data for Acrylic Acid Synthesis

Parameter	Value	Reference
Biocatalyst	Rhodococcus rhodochrous PA-34 (whole cells)	[5]
Substrate	Acrylamide	[5]
Optimal pH	7.5	[5]
Optimal Temperature	45 °C	[5]
Vmax	250 U/mg protein	[5]
Km (for acrylamide)	4.5 mM	[5]
Volumetric Productivity	80 g/L	[5]
Catalytic Productivity	19 g/g/h	[5]

Experimental Protocol: Fed-Batch Synthesis of Acrylic Acid[5]

- Cultivation of *Rhodococcus rhodochrous* PA-34:
 - Prepare a seed medium containing 0.5% peptone, 0.3% beef extract, 0.1% yeast extract, and 1% glucose (pH 7.5).
 - Inoculate a loopful of *R. rhodochrous* PA-34 into 2 mL of seed medium and incubate at 30°C and 160 rpm for 24 hours.
 - Transfer the seed culture to 50 mL of seed medium and incubate under the same conditions.
 - Inoculate 50 mL of production medium (3% Tryptone, 1.5% yeast extract, 0.5% NaCl, pH 8.5) with the 24-hour preculture.
 - Add 0.2% (v/v) acetonitrile as an inducer and incubate at 30°C and 180 rpm for 24 hours.
 - Harvest the cells by centrifugation and wash with phosphate buffer to obtain resting cells.
- Immobilization of Resting Cells (Optional, for continuous process):

- Immobilize the resting cells in polyacrylamide gel discs for enhanced stability and reusability.[4]
- Fed-Batch Reaction:
 - Set up a 50 mL reaction vessel containing R. rhodochrous PA-34 whole cells in a suitable buffer (e.g., phosphate buffer, pH 7.5) at 45°C.
 - Feed a 400 mM acrylamide solution into the reactor at 30-minute intervals.
 - Monitor the reaction progress by measuring the concentration of acrylic acid produced.
- Product Analysis:
 - Determine the concentration of acrylic acid using High-Performance Liquid Chromatography (HPLC).
 - The amount of acrylic acid can also be estimated spectrophotometrically by measuring the ammonia released.

Nicotinic Acid (Niacin) Synthesis

Nicotinic acid (Vitamin B3) is an essential nutrient and a key building block in the pharmaceutical and food industries.[6][7] The enzymatic synthesis of nicotinic acid from 3-cyanopyridine or nicotinamide using microbial nitrile hydratase and **amidase** systems offers a high-yield and environmentally friendly alternative to chemical synthesis.[6][8]

Quantitative Data for Nicotinic Acid Synthesis

Parameter	Value	Reference
Biocatalyst	Microbacterium imperiale CBS 498-74 (resting cells)	[6][9]
Substrate	Nicotinamide	[6][9]
Optimal pH	7.0	[6]
Optimal Temperature	up to 50 °C	[9]
Activation Energy	~53 kJ/mol	[9]
Substrate Inhibition	≥ 300 mM Nicotinamide	[9]
Conversion in CSMR	up to 88%	[9]

Experimental Protocol: Continuous Synthesis of Nicotinic Acid in a Membrane Bioreactor[6][9]

- Cultivation of Microbacterium imperiale CBS 498-74:
 - Cultivate the microorganism in a suitable growth medium.
 - Harvest the cells by centrifugation and wash them three times with buffer (e.g., 50 mM Na-phosphate buffer, pH 7.0).
 - Resuspend the cells in the same buffer to create a cell suspension for use as the biocatalyst.
- Continuous Stirred Membrane Reactor (CSMR) Setup:
 - Use a CSMR equipped with an ultrafiltration (UF) membrane.
 - Feed a buffered solution of nicotinamide (substrate) into the reactor containing the M. imperiale cell suspension.
 - Maintain the reaction temperature at an optimal level (e.g., 40-50°C).
 - Continuously remove the product stream (containing nicotinic acid, unreacted substrate, and buffer) through the UF membrane, while retaining the biocatalyst in the reactor.

- Process Optimization:
 - Optimize the residence time in the CSMR to achieve high conversion rates.
 - Monitor and control the substrate feed rate to avoid substrate inhibition at high concentrations.
- Product Analysis:
 - Analyze the collected effluent for the concentration of nicotinic acid and unreacted nicotinamide using HPLC.

Synthesis of Chiral Intermediates

The enantioselectivity of **amidases** makes them highly valuable for the synthesis of optically pure compounds, which are crucial intermediates in the pharmaceutical industry.[10][11][12]

Kinetic Resolution of Chiral Amides

Amidases can selectively hydrolyze one enantiomer of a racemic amide, leaving the other enantiomer unreacted. This process, known as kinetic resolution, allows for the separation of enantiomers.[11]

Experimental Protocol: **Amidase**-Catalyzed Kinetic Resolution of a Racemic Amide

- Enzyme and Substrate Preparation:
 - Prepare a solution of the desired **amidase** (e.g., from *Pseudomonas aeruginosa* or a commercially available source) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
 - Dissolve the racemic amide substrate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer to the desired final concentration.
- Enzymatic Reaction:
 - Combine the enzyme solution and the substrate solution in a reaction vessel.

- Incubate the reaction mixture at the optimal temperature for the specific **amidase**, with gentle agitation.
- Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the product (carboxylic acid) and the remaining substrate (amide). The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the unreacted substrate.
- Work-up and Product Isolation:
 - Stop the reaction by adding a denaturing agent (e.g., acid or organic solvent).
 - Separate the product (carboxylic acid) from the unreacted amide. This can often be achieved by extraction at different pH values. For example, acidify the reaction mixture to protonate the carboxylic acid, making it extractable into an organic solvent, while the amide remains in the aqueous phase.
- Analysis:
 - Determine the enantiomeric excess of the product and the remaining substrate using chiral HPLC or chiral gas chromatography.

Enzyme Immobilization Protocols

For industrial applications, immobilizing the **amidase** onto a solid support is often necessary to improve its stability, facilitate its recovery and reuse, and enable continuous processing.^{[13][14][15]}

Immobilization by Entrapment in Calcium Alginate Beads^{[16][17][18]}

- Preparation of Sodium Alginate Solution:
 - Prepare a 2-4% (w/v) solution of sodium alginate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
- Enzyme Mixture:

- Mix the **amidase** solution with the sodium alginate solution. The ratio of enzyme to alginate solution will depend on the desired enzyme loading.
- Bead Formation:
 - Extrude the enzyme-alginate mixture dropwise into a gently stirred, chilled solution of 0.1-0.5 M calcium chloride.
 - Allow the beads to harden in the calcium chloride solution for at least 30 minutes at 4°C.
- Washing and Storage:
 - Collect the beads by filtration and wash them thoroughly with buffer to remove any unbound enzyme and excess calcium chloride.
 - Store the immobilized **amidase** beads in buffer at 4°C.

Covalent Immobilization on Epoxy-Activated Supports[19][20][21]

- Support Preparation:
 - Use a commercially available epoxy-activated support (e.g., epoxy-activated agarose or methacrylate beads).
 - Wash the support with the appropriate buffer (e.g., a high ionic strength buffer at a slightly alkaline pH, such as pH 8-9, to promote the reaction between the epoxy groups and the amine groups of the enzyme).
- Immobilization Reaction:
 - Suspend the washed support in a solution of the **amidase** in the chosen buffer.
 - Incubate the suspension with gentle agitation for a specified period (typically several hours to overnight) at room temperature or 4°C. The reaction time will depend on the enzyme and the support.
- Blocking of Unreacted Groups:

- After the immobilization period, block any remaining reactive epoxy groups on the support by incubating it with a solution of a small amine-containing molecule (e.g., ethanolamine or glycine) for a few hours.
- Washing and Storage:
 - Wash the immobilized enzyme extensively with buffer to remove any non-covalently bound enzyme and the blocking agent.
 - Store the covalently immobilized **amidase** in a suitable buffer at 4°C.

Amidase Activity Assay Protocols

Accurate determination of **amidase** activity is crucial for process monitoring and optimization.

Spectrophotometric Assay based on Hydroxamate Formation[22]

This assay is based on the acyl transferase activity of **amidase**, where hydroxylamine acts as an acyl acceptor to form a hydroxamate. The hydroxamate then forms a colored complex with ferric ions, which can be quantified spectrophotometrically.

- Reagents:
 - 100 mM Sodium Phosphate Buffer, pH 7.2
 - 400 mM Acetamide Solution
 - 2 M Hydroxylamine Solution, pH 7.2
 - Color Reagent Solution (containing Ferric Chloride and HCl)
 - **Amidase** Enzyme Solution
- Procedure:
 - Prepare a reaction mixture containing phosphate buffer, acetamide solution, and hydroxylamine solution.

- Pre-incubate the mixture at 37°C.
- Initiate the reaction by adding the **amidase** enzyme solution.
- Incubate at 37°C for a defined period (e.g., 5 minutes).
- Stop the reaction by adding the color reagent solution.
- Measure the absorbance at 500 nm.
- Calculation:
 - Determine the amount of acethydroxamate produced using a standard curve.
 - One unit of **amidase** activity is defined as the amount of enzyme that converts 1.0 μ mole of acetamide and hydroxylamine to acethydroxamate and ammonia per minute at pH 7.2 and 37°C.[\[16\]](#)

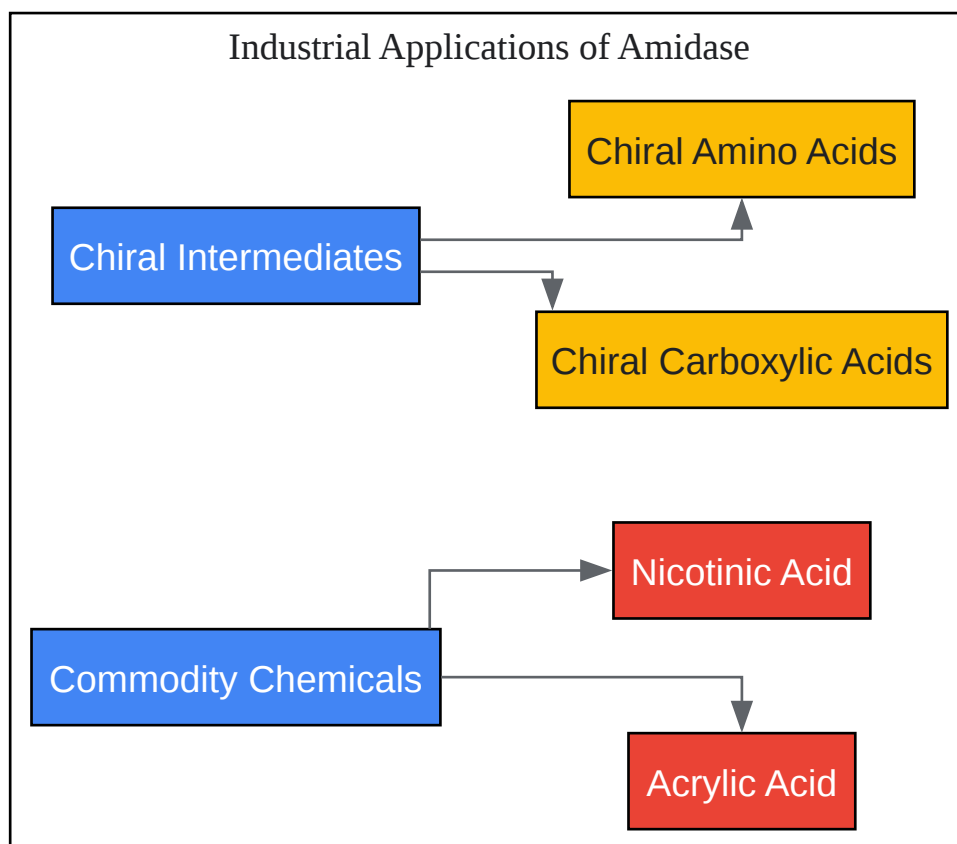
Fluorophoric Assay for High-Throughput Screening[\[23\]](#)

This assay detects the amine released from the amide hydrolysis by its reaction with 4-nitro-7-chloro-benzo-2-oxa-1,3-diazole (NBD-Cl) to form a fluorescent product.

- Reagents:
 - 50 mM Phosphate Buffer, pH 7.5
 - 20 mM Amide Substrate Solution (in DMSO)
 - 40 mM NBD-Cl Solution (in DMSO)
 - **Amidase** Enzyme Solution
- Procedure (in a microtiter plate):
 - To each well, add phosphate buffer, the amide substrate solution, and the NBD-Cl solution.
 - Start the reaction by adding the **amidase** enzyme solution.

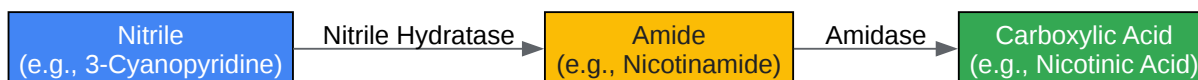
- Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength for the NBD-amine adduct.

Diagrams



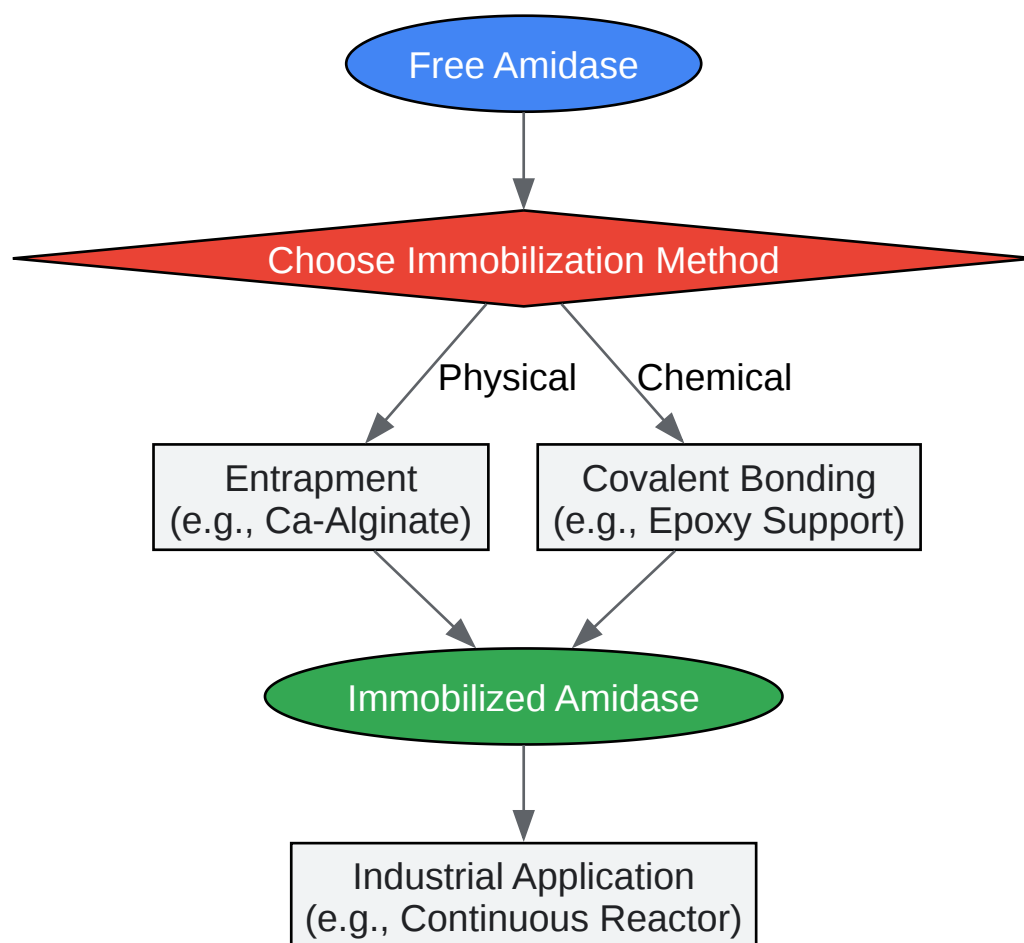
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Caption: Overview of key industrial applications of **amidases**.



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Caption: Two-step enzymatic hydrolysis of nitriles to carboxylic acids.



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Caption: General workflow for **amidase** immobilization.

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